molecular formula C14H11F3N4O2S B2739721 1-(1,3-Thiazol-2-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-2-one CAS No. 2309550-84-1

1-(1,3-Thiazol-2-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-2-one

Cat. No.: B2739721
CAS No.: 2309550-84-1
M. Wt: 356.32
InChI Key: NZKNMRHGWQKVKY-UHFFFAOYSA-N
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Description

1-(1,3-Thiazol-2-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-2-one is a sophisticated chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound features a piperazin-2-one core, a motif frequently employed in pharmaceuticals to optimize properties like solubility and bioavailability . This central core is functionalized with two privileged heteroaromatic systems: a 1,3-thiazol-2-yl group and a 6-(trifluoromethyl)pyridine-3-carbonyl moiety. The thiazole ring is a versatile heterocycle commonly found in compounds with a broad spectrum of biological activities; its aromatic structure, containing both nitrogen and sulfur, allows it to participate in key donor-acceptor interactions and often contributes to unpredictable and potent effects in physiological systems . The 2-ketopiperazine (piperazin-2-one) structure is a conformationally constrained variant of a common linker in drug design, which can influence the molecule's overall conformation and its interaction with biological targets . The presence of the trifluoromethyl group on the pyridine ring is a classic strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve cell membrane permeability. Consequently, this molecule serves as a valuable intermediate or lead compound for researchers developing new therapeutic agents, particularly in areas like kinase inhibition, protease suppression, or G-protein-coupled receptor (GPCR) modulation, where such molecular architectures are prevalent . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(1,3-thiazol-2-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N4O2S/c15-14(16,17)10-2-1-9(7-19-10)12(23)20-4-5-21(11(22)8-20)13-18-3-6-24-13/h1-3,6-7H,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKNMRHGWQKVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CN=C(C=C2)C(F)(F)F)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Thiazol-2-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of Piperazine Ring: The piperazine ring can be synthesized by the cyclization of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The thiazole and piperazine rings are then coupled with a nicotinoyl chloride derivative that contains a trifluoromethyl group. This step typically requires a base such as triethylamine and an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine-2-one ring undergoes nucleophilic substitution at the carbonyl group under basic conditions. For example:

  • Reaction with Grignard reagents : Cyclohexyl magnesium chloride facilitates substitution at the piperazinone carbonyl, yielding alkylated derivatives (e.g., conversion to tertiary alcohols) .

  • SNAr (Nucleophilic Aromatic Substitution) : The electron-deficient pyridine ring participates in SNAr with amines or thiols at elevated temperatures (80–120°C), leveraging the electron-withdrawing trifluoromethyl group to activate the ring .

Key Data :

Reaction TypeReagents/ConditionsYieldAnalytical Confirmation
SNArPiperidine, ethanol, reflux74–79%1H^1H NMR: δ 3.75 ppm (piperazine), 6.03 ppm (NH2_2)
GrignardCyclohexyl MgCl2_2, toluene38–88%HPLC purity >95%

Acylation and Alkylation

The secondary amine in the piperazine ring reacts with electrophiles:

  • Acylation : Treatment with chloroacetyl chloride forms amides at the piperazine nitrogen. This reaction proceeds in anhydrous K2 _2CO3_3-mediated conditions (CH2 _2Cl2 _2, 0–5°C).

  • Alkylation : 2-Chloro-N-arylacetamide derivatives alkylate the piperazine nitrogen in ethanol under reflux, producing branched analogs .

Mechanistic Insight :

  • Acylation follows a two-step mechanism: initial deprotonation of the amine, followed by nucleophilic attack on the acyl chloride.

  • Alkylation involves an SN _N2 displacement, with the piperazine acting as a nucleophile .

Cyclization Reactions

Intramolecular cyclization is observed under basic conditions:

  • Thiazole-Piperazine Fusion : Heating with NaOEt in ethanol induces cyclization between the thiazole’s sulfur and the piperazine carbonyl, forming fused bicyclic structures (e.g., thieno[2,3-b]pyridines) .

  • Trifluoromethylpyridine Participation : The 6-trifluoromethyl group stabilizes transition states during cyclization, enhancing reaction rates.

Example :
Cyclization of 1-(thiazol-2-yl)piperazin-2-oneNaOEt, 80°CThieno[2,3-b]pyridine derivative (81–88% yield)\text{Cyclization of 1-(thiazol-2-yl)piperazin-2-one} \xrightarrow{\text{NaOEt, 80°C}} \text{Thieno[2,3-b]pyridine derivative (81–88\% yield)}

Catalytic Coupling Reactions

The thiazole ring participates in cross-coupling reactions:

  • Suzuki-Miyaura Coupling : Palladium catalysts (e.g., Pd(PPh3 _3)4_4) enable aryl boronic acid coupling at the thiazole’s 4-position (DMF, 100°C).

  • Heck Coupling : Bromine substituents on the pyridine ring undergo Heck reactions with alkenes (e.g., styrene) using Pd(OAc)2_2 .

Optimized Conditions :

ReactionCatalystSolventTemperatureYield
Suzuki-MiyauraPd(PPh3 _3)4_4DMF100°C72%
HeckPd(OAc)2_2Toluene120°C65%

Stability and Degradation Pathways

  • Hydrolysis : The carbonyl group in piperazin-2-one hydrolyzes under acidic (HCl, H2 _2O) or basic (NaOH, H2 _2O) conditions, forming carboxylic acid derivatives.

  • Thermal Decomposition : At temperatures >200°C, the compound degrades via cleavage of the thiazole-piperazine bond, releasing SO2_2 and CO2_2 (TGA data).

Hydrolysis Data :
Half-life (pH 7.4, 37°C): 12.5 hours\text{Half-life (pH 7.4, 37°C): 12.5 hours}
Products: 6-(Trifluoromethyl)nicotinic acid + Thiazole-piperazine fragment\text{Products: 6-(Trifluoromethyl)nicotinic acid + Thiazole-piperazine fragment}

Functionalization of the Trifluoromethyl Group

The CF3_3 group undergoes rare but specific reactions:

  • Radical Fluorination : UV light initiates CF3_3-to-CF2_2 conversion in the presence of F2_2 gas (experimental yield: 22%).

  • Nucleophilic Displacement : Limited reactivity due to strong electron-withdrawing effects, but LiAlH4_4 reduces CF3_3 to CH2_2F under extreme conditions (150°C, 48 hours).

Comparative Reactivity Table

Functional GroupReactivity TypeReagentsYield Range
Piperazin-2-oneNucleophilic substitutionGrignard reagents, amines38–88%
ThiazoleCross-couplingPd catalysts, boronic acids65–72%
CF3_3-pyridineSNArPiperidine, K2 _2CO3_374–79%
Piperazine NHAcylationChloroacetyl chloride68–75%

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of piperazinone derivatives, including 1-(1,3-Thiazol-2-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-2-one, as cytotoxic agents against various cancer cell lines. For instance, a study demonstrated that derivatives of piperazin-2-one exhibited significant cytotoxicity against colon cancer (HT-29) and lung cancer (A549) cell lines using the MTT assay method . The mechanism of action is believed to involve the inhibition of key cellular pathways related to cancer proliferation.

TRPV3 Modulation

The compound has been identified as a modulator of the Transient Receptor Potential Vanilloid 3 (TRPV3), which is implicated in pain pathways. Research indicates that compounds with similar structural features can potentially treat conditions related to TRPV3 activity, such as chronic pain and inflammatory disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. The presence of the thiazole and trifluoromethyl groups significantly influences biological activity. For example, modifications in these groups can enhance selectivity and potency against specific targets within cancerous cells .

Case Study 1: Cytotoxicity Evaluation

In a comprehensive evaluation, various piperazinone derivatives were synthesized and tested for their cytotoxic effects on both cancerous and non-cancerous cell lines. The study revealed that certain modifications led to increased selectivity for cancer cells while sparing normal cells, indicating a promising therapeutic index for further development .

Case Study 2: Pain Management

Another study focused on the application of thiazole-containing compounds in managing pain through TRPV3 modulation. The findings suggest that these compounds could serve as a new class of analgesics, providing effective pain relief with fewer side effects compared to traditional therapies .

Data Tables

Compound Target Activity Reference
This compoundTRPV3Modulator (antipain)
Piperazinone Derivative AHT-29 Cancer CellsIC50 = X µM
Piperazinone Derivative BA549 Cancer CellsIC50 = Y µM

Mechanism of Action

The mechanism of action of 1-(1,3-Thiazol-2-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle Variations

Piperazin-2-one vs. Piperazine/Piperidine
Compound Core Structure Key Substituents Molecular Weight (g/mol) Reference
Target Compound Piperazin-2-one 1,3-Thiazol-2-yl; 6-(trifluoromethyl)pyridine-3-carbonyl ~363.3 (estimated) N/A
Compound 21 () Piperazine Thiophen-2-yl; 4-(trifluoromethyl)phenyl ~384.4
Compound 70 () Pyrrole 5-Methylisoxazol-3-yl; 6-(trifluoromethyl)pyridine-3-carbonyl 507.2 (ESIMS)
1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid () Piperidine Carboxylic acid; 3-methoxyphenyl; trifluoromethylpyrimidine 381.35
  • Piperidine vs. Piperazine : Piperidine lacks the nitrogen in the ring, reducing basicity, while piperazine derivatives (e.g., compound 21) often exhibit improved metabolic stability due to reduced oxidation susceptibility .

Aromatic Substituent Analysis

Thiazole vs. Thiophene/Pyridine
  • 1,3-Thiazol-2-yl (Target) : Contains nitrogen and sulfur, enabling hydrogen bonding and π-stacking interactions. Thiazoles are electron-deficient, influencing electronic complementarity with biological targets.
  • 6-(Trifluoromethyl)pyridine (Target) : The electron-withdrawing trifluoromethyl group enhances metabolic stability and aromatic electrophilicity, similar to trifluoromethylphenyl groups in compound 21 .
Trifluoromethyl Placement
  • Pyridine (Target) : The 6-position placement on pyridine maximizes steric and electronic effects, as seen in compound 70 .
  • Phenyl (Compound 21) : Trifluoromethyl on phenyl may enhance membrane permeability but reduce directional interactions compared to pyridine .
Key Properties
Property Target Compound Compound 70 () Compound 7 ()
LogP (Estimated) ~2.1 (moderate lipophilicity) ~3.5 (higher due to ethyl ester) ~1.8 (polar carboxylic acid)
Hydrogen-Bond Acceptors 6 7 7
Synthetic Complexity High (multiple couplings) Moderate (ester intermediates) High (pyrimidine functionalization)
  • Synthetic Routes : The target compound likely requires sequential coupling of thiazole and pyridine moieties to the piperazin-2-one core, analogous to the use of Boc protection in compound 70 .
  • Stability : The trifluoromethyl group and thiazole ring may confer resistance to enzymatic degradation, similar to compound 21 .

Biological Activity

1-(1,3-Thiazol-2-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-2-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and anticonvulsant effects, supported by relevant case studies and research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C14H11F3N4O2S
  • Molecular Weight : 356.33 g/mol
  • CAS Number : 2309550-84-1

Anticancer Activity

Research has shown that thiazole derivatives exhibit notable anticancer properties. For instance, several studies indicate that compounds containing thiazole moieties can effectively inhibit cancer cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic activity of thiazole-based compounds against various cancer cell lines, including breast and colon cancer. The results demonstrated that compounds similar to this compound exhibited IC50 values lower than standard chemotherapy agents like doxorubicin, indicating potent antiproliferative effects .

CompoundCell LineIC50 (µM)Reference
Compound AMCF-7 (Breast)5.0
Compound BHT-29 (Colon)3.5
Compound CJurkat (Leukemia)4.0

Antibacterial Activity

The antibacterial potential of thiazole derivatives has also been extensively studied. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Research Findings

In a comparative study, various thiazole derivatives were tested for their Minimum Inhibitory Concentration (MIC) against bacterial strains. The results indicated that certain derivatives demonstrated MIC values as low as 31.25 µg/mL against Gram-positive bacteria, showcasing their potential as effective antibacterial agents .

CompoundBacterial StrainMIC (µg/mL)Reference
Compound DStaphylococcus aureus31.25
Compound EEscherichia coli62.50

Anticonvulsant Activity

Thiazole compounds have also been evaluated for their anticonvulsant properties. A specific thiazole derivative was found to significantly reduce seizure activity in animal models.

Experimental Results

In a controlled study using the pentylenetetrazol (PTZ) model of seizures, a thiazole derivative exhibited a protective effect against seizures, achieving a median effective dose (ED50) significantly lower than that of traditional anticonvulsants .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Anticancer Mechanism : It is believed that the compound induces apoptosis in cancer cells through mitochondrial pathways and inhibits key signaling pathways involved in cell proliferation.
  • Antibacterial Mechanism : The presence of trifluoromethyl groups enhances lipophilicity, allowing better penetration into bacterial membranes and disrupting their integrity.
  • Anticonvulsant Mechanism : The modulation of neurotransmitter systems, particularly GABAergic pathways, may contribute to its anticonvulsant effects.

Q & A

Basic Research Question

  • 1H NMR : Focus on diagnostic peaks:
    • Thiazole protons: δ 7.5–8.5 ppm (split due to coupling with adjacent groups).
    • Piperazinone NH: δ 3.0–4.0 ppm (broad, exchangeable).
    • Trifluoromethylpyridine: CF₃ signal at ~δ 120–125 ppm in ¹⁹F NMR.
  • LCMS : Use high-resolution MS to confirm the molecular ion [M+H]⁺ (e.g., m/z 754 observed in related pyridazine-carboxamide analogs) .
    Conflicts in data (e.g., unexpected splitting in NMR) may arise from dynamic rotational isomerism or residual solvents. Re-run spectra in deuterated DMSO or CDCl₃ to suppress exchange effects .

How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?

Advanced Research Question
Bivalent binding motifs, as seen in bromodomain inhibitors (e.g., AZD5153), suggest that substituents on the thiazole and pyridine rings influence target affinity. For example:

  • Thiazole modifications : Replacing the methyl group with bulkier substituents (e.g., cyclohexyl) may enhance hydrophobic interactions.
  • Pyridine-trifluoromethyl positioning : Computational docking (DFT or molecular dynamics) can predict how CF₃ orientation affects binding to enzymes like kinases or BET proteins .
    Validate hypotheses using cellular assays (e.g., IC₅₀ for c-Myc downregulation) .

What computational methods are suitable for predicting physicochemical properties (e.g., logP, solubility) of this compound?

Advanced Research Question

  • DFT calculations : Optimize molecular geometry and calculate dipole moments to predict solubility. For example, pyridinyl-thiazole hybrids with high dipole moments (>5 Debye) show improved aqueous solubility .
  • QSAR models : Use descriptors like polar surface area (PSA) and logP (calculated via ACD/Labs Percepta ) to estimate bioavailability. A PSA < 140 Ų and logP ~2–4 are ideal for CNS penetration .

How can researchers address low yields in the final coupling step of the synthesis?

Basic Research Question
Low yields (e.g., 47–50% in analogous reactions) often stem from steric hindrance or competing side reactions. Mitigation strategies:

  • Activating agents : Use HOBt/TBTU for amide bond formation to enhance coupling efficiency .
  • Temperature control : Conduct reactions at 0–5°C to suppress decomposition of reactive intermediates (e.g., acyl chlorides) .
  • Workup : Extract with CH₂Cl₂ (2 × 50 mL) and dry over Na₂SO₄ to recover product .

What strategies can resolve discrepancies between computational predictions and experimental bioactivity data?

Advanced Research Question
Discrepancies may arise from unaccounted protein flexibility or solvent effects. Strategies:

  • Enhanced sampling MD simulations : Probe conformational changes in the target protein upon ligand binding.
  • Free-energy perturbation (FEP) : Quantify binding energy differences between predicted and observed active conformers .
  • Crystallographic validation : Co-crystallize the compound with its target to identify unmodeled interactions (e.g., water-mediated hydrogen bonds) .

How should researchers handle batch-to-batch variability in purity during scale-up?

Basic Research Question

  • HPLC monitoring : Use TFA-modified mobile phases (e.g., QC-SMD-TFA05) to achieve sharp peaks (retention time: ~1.32 min) and detect impurities <0.5% .
  • Recrystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) to improve crystalline purity.
  • Quality control : Perform elemental analysis (C, H, N, S) to confirm stoichiometry, especially for fluorine-rich compounds .

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